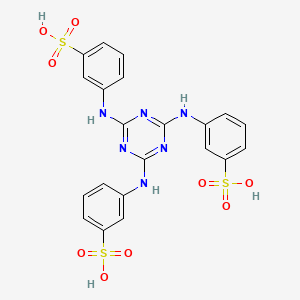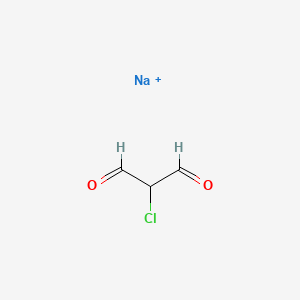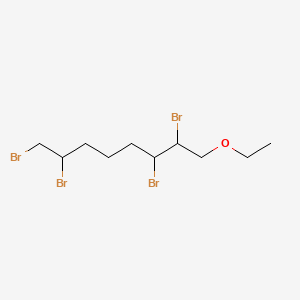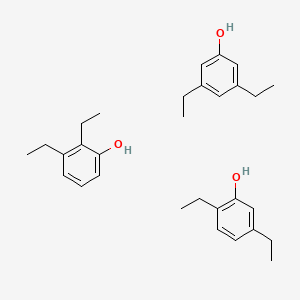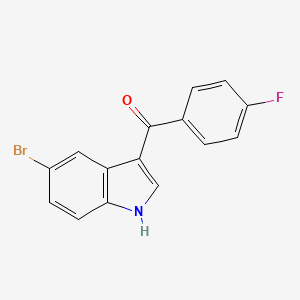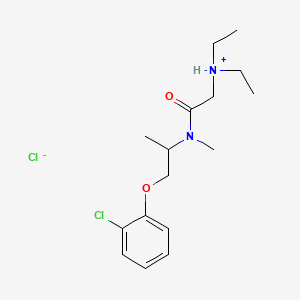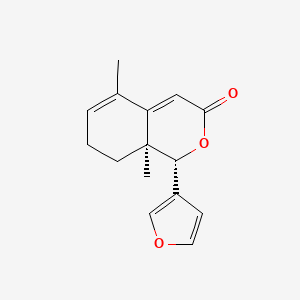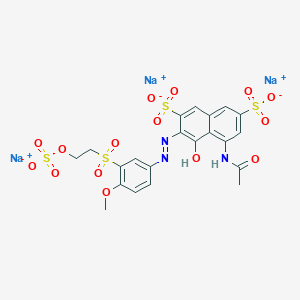
Trisodium 5-(acetylamino)-4-hydroxy-3-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including sulfonic acid, acetylamino, hydroxy, and diazenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
準備方法
The synthesis of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) involves multiple steps, each requiring precise reaction conditions and reagents. The general synthetic route includes:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative, which has been pre-functionalized with sulfonic acid groups.
Acetylation: The resulting compound undergoes acetylation to introduce the acetylamino group.
Sulfonation: Further sulfonation reactions are carried out to introduce additional sulfonic acid groups.
Final Modifications:
Industrial production methods often involve large-scale batch processes, with careful control of reaction temperatures, pH, and reagent concentrations to ensure high yield and purity.
化学反応の分析
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diazenyl group can be reduced to form amines using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound is employed in staining techniques for microscopy and in the study of biological tissues.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
類似化合物との比較
Similar compounds to 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) include:
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-: This compound has similar structural features but lacks the acetylamino and methoxy groups.
2,7-Naphthalenedisulfonic acid, 3-[2-[3-(acetylamino)-4-[2-[2-sulfo-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]phenyl]diazenyl]-5-amino-4-hydroxy-6-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-: This compound has additional diazenyl groups and different substitution patterns.
The uniqueness of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
CAS番号 |
22094-98-0 |
|---|---|
分子式 |
C21H18N3Na3O15S4 |
分子量 |
749.6 g/mol |
IUPAC名 |
trisodium;5-acetamido-4-hydroxy-3-[[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-15-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)15)24-23-13-3-4-16(38-2)17(9-13)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
InChIキー |
SBUCRPOEIUCKIJ-UHFFFAOYSA-K |
正規SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=C(C=C3)OC)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



